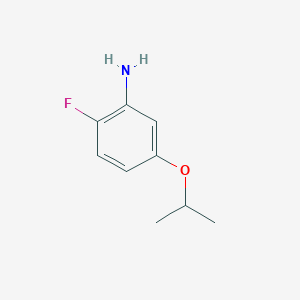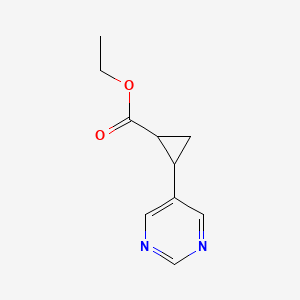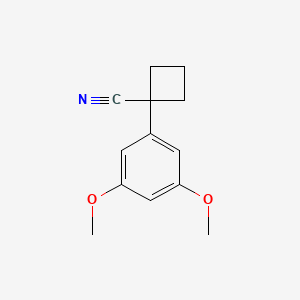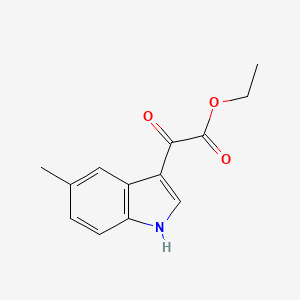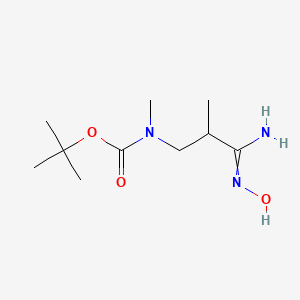
4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound that features both difluoromethoxy and trifluoromethyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzyl alcohol precursor. One common method involves the reaction of a suitable benzyl alcohol derivative with difluoromethoxy and trifluoromethyl reagents under controlled conditions. For example, the use of trifluoromethyl iodide and difluoromethoxy reagents in the presence of a base can facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and precise temperature and pressure control to achieve efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce different substituents.
Major Products:
Oxidation: Formation of 4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzaldehyde or 4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl ether.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzyl Alcohol: Similar structure but lacks the difluoromethoxy group.
4-(Trifluoromethyl)benzyl Alcohol: Lacks both the difluoromethoxy and trifluoromethyl groups.
Uniqueness: 4-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which can impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H7F5O2 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8,15H |
InChI Key |
ILFVFWICBHRJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


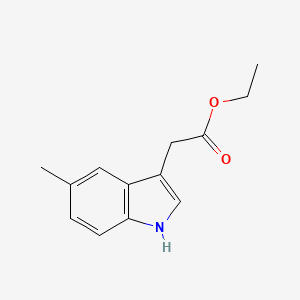

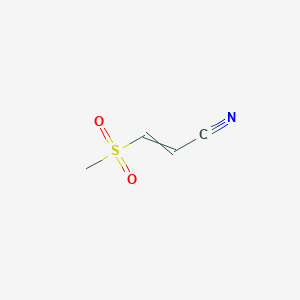

![8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine](/img/structure/B15046759.png)


